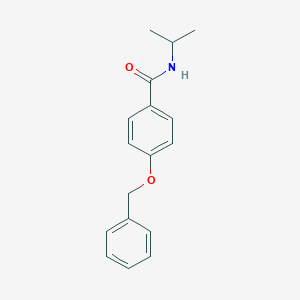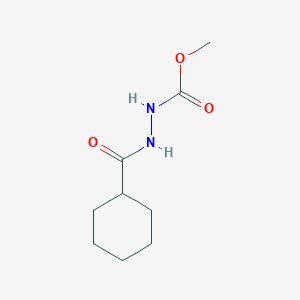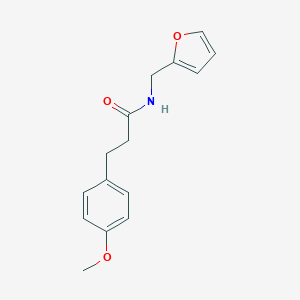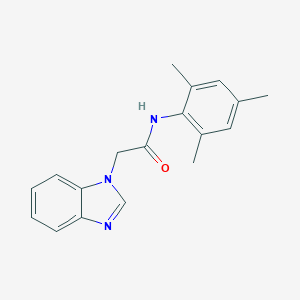
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BVT.948 has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to their growth inhibition and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit neuroprotective properties, with studies showing that it protects neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity towards CAIX. This compound has been found to exhibit high selectivity towards CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This makes this compound a promising candidate for the development of anticancer drugs with minimal side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer this compound in vivo, as it may require the use of organic solvents or other delivery methods.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide. One area of research is the development of this compound-based anticancer drugs. Studies have shown that this compound exhibits potent anticancer properties, and its specificity towards CAIX makes it a promising candidate for the development of targeted therapies. Another area of research is the study of this compound in other disease models, such as neurodegenerative diseases. This compound has been found to exhibit neuroprotective properties, and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 2-chloro-5-bromothiophene-3-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography, yielding this compound as a white solid.
Aplicaciones Científicas De Investigación
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to exhibit anticancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C12H12BrNO2S2 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5-bromo-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3 |
Clave InChI |
DDLODHYYWBOLLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)








